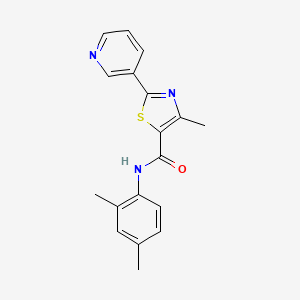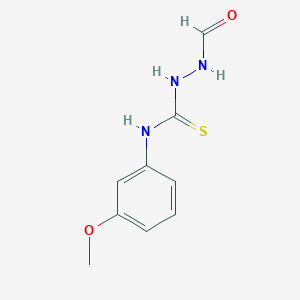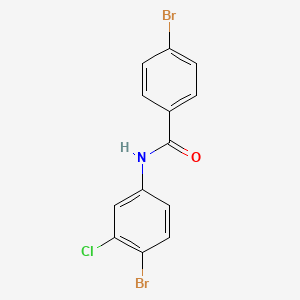![molecular formula C23H28N2O4 B4630280 methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
Descripción general
Descripción
The chemical under discussion belongs to a class of compounds that exhibit interesting chemical and physical properties due to their complex molecular structure. These compounds are typically studied for their potential applications in various fields, including materials science and pharmaceuticals, due to their unique structural features and reactivity.
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives often involves chemoselective reactions under mild conditions. For instance, the use of tert-butoxycarbonylation reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated for the chemoselective tert-butoxycarbonylation of amine hydrochlorides and phenols without the need for a base, yielding high product yields (Ouchi et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds in this family, especially those with isoquinoline and benzisoxazole motifs, is characterized by complex cyclic systems that confer a range of chemical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, providing detailed insights into the arrangement of atoms within the molecule and their spatial configuration (Sokol et al., 2002).
Chemical Reactions and Properties
Compounds similar to the one often participate in nucleophilic addition reactions, tert-butoxycarbonylation, and cyclization reactions, leading to the formation of various heterocycles. These reactions are influenced by the presence of tert-butoxycarbonyl groups and the structural configuration of the isoquinoline and benzisoxazole rings (Kalugin & Shestopalov, 2011).
Aplicaciones Científicas De Investigación
Electrochemical Synthesis of Benzoxazole Derivatives
An efficient electrochemical method for synthesizing benzoxazole derivatives, including those related to the specified chemical structure, has been developed. This green chemistry approach enables the synthesis without toxic reagents or solvents, using electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone in reactions with benzylamine derivatives (Salehzadeh, Nematollahi, & Hesari, 2013).
Synthesis of Isoquinoline Derivatives
Research into the Heck reaction for synthesizing isoquinoline derivatives has shown that cyclization of certain acrylate arylation products can produce isoquinoline carboxylic acid esters, demonstrating a pathway for creating compounds related to the specified chemical structure (Ture et al., 2011).
Catalytic Processes in Organic Synthesis
Studies on the cobalt carbonyl-catalyzed hydroesterification of butadiene have provided insights into the use of isoquinoline as a solvent, offering advantages in yield and ease of product separation. This research contributes to the understanding of catalytic processes relevant to the synthesis of complex esters and carbonyl compounds (Matsuda, 1973).
Novel Reactions of N-tert-Butylimines
Explorations into the thermal reactions of certain tert-butylamines have uncovered new pathways for forming N-heterocycles, potentially applicable to the synthesis or modification of the compound . These findings expand the toolkit available for creating complex organic molecules (Vu et al., 2013).
Synthesis of Benzofuroisoquinolines
A method for preparing benzofuro[3,2-c]isoquinoline derivatives has been described, involving the condensation of specific benzoates with salicylonitriles. This process highlights a versatile approach to constructing fused heterocyclic systems, relevant to the chemical structure (Kalugin & Shestopalov, 2011).
Propiedades
IUPAC Name |
methyl 2-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)16-9-10-19-17(12-16)20(24-29-19)21(26)25-13-15-8-6-5-7-14(15)11-18(25)22(27)28-4/h5-8,16,18H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLALCMQKEGMZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)N3CC4=CC=CC=C4CC3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)
![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)
![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)



![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)


![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)